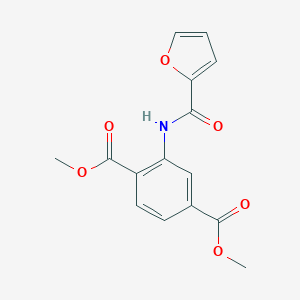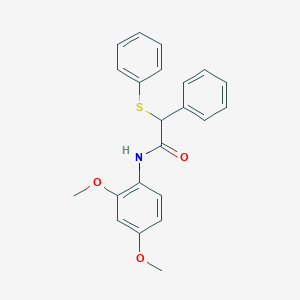![molecular formula C27H31N3O4 B447934 N-[3-(5-CYCLOHEXANEAMIDO-1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]CYCLOHEXANECARBOXAMIDE](/img/structure/B447934.png)
N-[3-(5-CYCLOHEXANEAMIDO-1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]CYCLOHEXANECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(5-CYCLOHEXANEAMIDO-1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]CYCLOHEXANECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoxazole ring, a cyclohexylcarbonyl group, and a hydroxyphenyl group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-CYCLOHEXANEAMIDO-1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]CYCLOHEXANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzoxazole ring This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-CYCLOHEXANEAMIDO-1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
N-[3-(5-CYCLOHEXANEAMIDO-1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]CYCLOHEXANECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[3-(5-CYCLOHEXANEAMIDO-1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]CYCLOHEXANECARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole ring and the hydroxyphenyl group can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of specific pathways. The cyclohexylcarbonyl group may also play a role in stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
N-[3-(5-CYCLOHEXANEAMIDO-1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]CYCLOHEXANECARBOXAMIDE: shares similarities with other benzoxazole derivatives, such as:
Uniqueness
What sets this compound apart is its combination of functional groups, which allows for a diverse range of chemical reactions and interactions with biological targets. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C27H31N3O4 |
|---|---|
Molecular Weight |
461.6g/mol |
IUPAC Name |
N-[3-[5-(cyclohexanecarbonylamino)-1,3-benzoxazol-2-yl]-4-hydroxyphenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C27H31N3O4/c31-23-13-11-19(28-25(32)17-7-3-1-4-8-17)15-21(23)27-30-22-16-20(12-14-24(22)34-27)29-26(33)18-9-5-2-6-10-18/h11-18,31H,1-10H2,(H,28,32)(H,29,33) |
InChI Key |
CUVUKXUUIXMENP-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=C(O3)C=CC(=C4)NC(=O)C5CCCCC5 |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=C(O3)C=CC(=C4)NC(=O)C5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 2-[(2-methyl-3-furoyl)amino]terephthalate](/img/structure/B447853.png)
![methyl 2-({3,5-bisnitrobenzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B447854.png)
![5,7-dibromo-3-{3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B447856.png)

![Ethyl 2-[(4-bromobenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447858.png)

![Propyl 2-[(5-bromo-2-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447862.png)
![N-[1-(1-adamantyl)ethyl]-5-methyl-2-furamide](/img/structure/B447865.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B447868.png)

![methyl 6-tert-pentyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447870.png)
![3-allyl-2-(benzylsulfanyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B447871.png)
![2,5-dichloro-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B447873.png)
![Propyl 2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447874.png)
